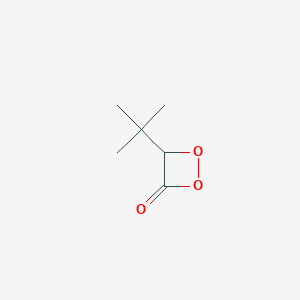
2-Trimethylsilanyloxy-heptanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Trimethylsilanyloxy-heptanenitrile is an organic compound characterized by the presence of a nitrile group (-CN) and a trimethylsilanyloxy group (-OSi(CH₃)₃)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Trimethylsilanyloxy-heptanenitrile can be synthesized through the cyanosilylation of aldehydes or ketones. For instance, the reaction of n-hexanal with trimethylsilyl cyanide (TMSCN) in the presence of a catalyst such as metavanadate results in the formation of this compound . The reaction conditions typically involve mild temperatures and short reaction times, with high yields.
Industrial Production Methods: Industrial production of this compound may involve similar cyanosilylation reactions, scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions ensures high throughput and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Trimethylsilanyloxy-heptanenitrile undergoes various chemical reactions, including:
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.
Reduction: Reduction of the nitrile group using reagents like lithium aluminum hydride (LiAlH₄) yields primary amines.
Substitution: The trimethylsilanyloxy group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products:
Hydrolysis: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Products vary based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Trimethylsilanyloxy-heptanenitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-trimethylsilanyloxy-heptanenitrile in chemical reactions involves the nucleophilic attack on the electrophilic carbon of the nitrile group. This can lead to the formation of various intermediates, depending on the reaction conditions and reagents used . The trimethylsilanyloxy group can also stabilize reaction intermediates, facilitating the formation of desired products.
Vergleich Mit ähnlichen Verbindungen
- 2-Trimethylsilanyloxy-hexanenitrile
- 2-Trimethylsilanyloxy-octanenitrile
- 2-Trimethylsilanyloxy-pentanenitrile
Comparison: 2-Trimethylsilanyloxy-heptanenitrile is unique due to its specific chain length and the presence of both the nitrile and trimethylsilanyloxy groups. This combination imparts distinct reactivity and stability compared to other similar compounds .
Eigenschaften
CAS-Nummer |
40326-17-8 |
|---|---|
Molekularformel |
C10H21NOSi |
Molekulargewicht |
199.36 g/mol |
IUPAC-Name |
2-trimethylsilyloxyheptanenitrile |
InChI |
InChI=1S/C10H21NOSi/c1-5-6-7-8-10(9-11)12-13(2,3)4/h10H,5-8H2,1-4H3 |
InChI-Schlüssel |
TZQRRMAFTOMBPW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C#N)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



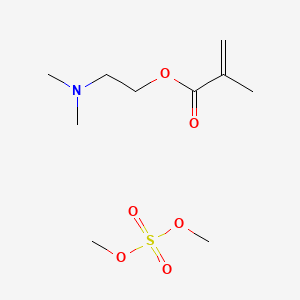

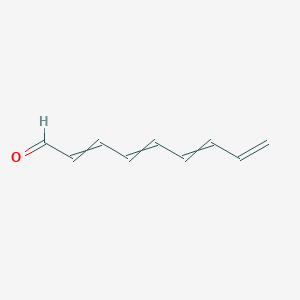
![4-Pentylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate](/img/structure/B14669012.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14669016.png)

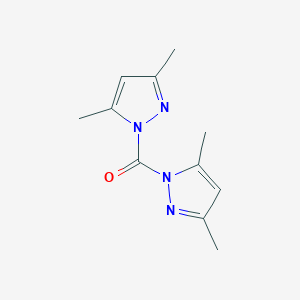
![methyl (1S,4aR,4bS,7E,8R,8aS,9S,10aR)-9-hydroxy-7-[2-[2-hydroxyethyl(methyl)amino]-2-oxoethylidene]-1,4a,8-trimethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthrene-1-carboxylate](/img/structure/B14669033.png)
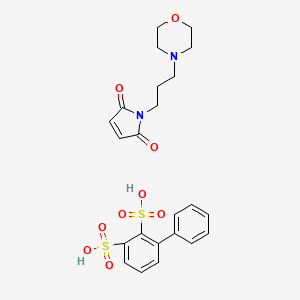
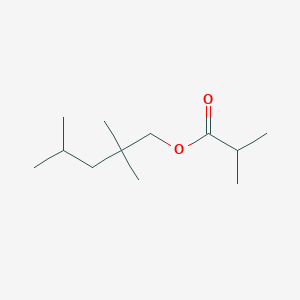
![[(Cyanocarbonyl)amino]methane](/img/structure/B14669051.png)
